Cas no 209970-11-6 (1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol)

1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol 化学的及び物理的性質
名前と識別子
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- 1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol
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1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665180-10mg |
1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol |
209970-11-6 | 98% | 10mg |
¥1806 | 2023-04-08 | |
Oakwood | 101412-10mg |
1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol |
209970-11-6 | 96% | 10mg |
$375.00 | 2023-09-17 | |
A2B Chem LLC | AX72140-10mg |
1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol |
209970-11-6 | 96% | 10mg |
$375.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1232557-10mg |
1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol |
209970-11-6 | 96% | 10mg |
$675 | 2024-06-05 | |
eNovation Chemicals LLC | Y1232557-10mg |
1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol |
209970-11-6 | 96% | 10mg |
$715 | 2025-02-27 | |
eNovation Chemicals LLC | Y1232557-10mg |
1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol |
209970-11-6 | 96% | 10mg |
$715 | 2025-02-20 |
1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-olに関する追加情報
Introduction to 1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol (CAS No. 209970-11-6)
1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol (CAS No. 209970-11-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a triazole derivative, is characterized by its unique molecular structure and potential biological activities. The compound consists of a butynyl backbone with two phenyl groups and a 1H-1,2,4-triazole moiety, which contributes to its diverse pharmacological properties.
The molecular formula of 1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol is C18H15N3O, and its molecular weight is approximately 285.33 g/mol. The presence of the triazole ring and the phenyl groups imparts specific chemical and physical properties to the molecule, making it an interesting candidate for various applications in drug discovery and development.
In recent years, the study of triazole derivatives has been a focal point in medicinal chemistry due to their broad spectrum of biological activities. These compounds have shown promise in various therapeutic areas, including antifungal, antiviral, and anticancer treatments. The triazole ring is known for its ability to form hydrogen bonds and π-stacking interactions, which can enhance the binding affinity of the molecule to its target proteins.
1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol has been extensively studied for its antifungal properties. Research has demonstrated that this compound exhibits potent activity against a range of fungal pathogens, including Candida albicans and Aspergillus fumigatus. The mechanism of action involves the disruption of fungal cell membranes and the inhibition of key enzymes involved in fungal metabolism. This makes it a potential candidate for the development of new antifungal agents.
Beyond its antifungal activity, 1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-y n - 0 l has also shown promising results in antiviral studies. Studies have reported that this compound can inhibit the replication of several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism by which it exerts its antiviral effects is not yet fully understood but may involve interference with viral entry or replication processes.
In the realm of cancer research, 1,1-Diphenyl-4-(1H-1,2,4-triazol - 0 l)-but - y n - 0 l has been investigated for its potential as an anticancer agent. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines and inhibit tumor growth in animal models. The mechanism of action appears to involve the modulation of signaling pathways involved in cell proliferation and survival.
The synthesis of 0 l)-but - y n - 0 l involves several steps that are well-documented in the literature. Typically, the synthesis begins with the formation of a butynyl derivative from commercially available starting materials. The subsequent introduction of the triazole ring can be achieved through various methods, such as click chemistry or azide reduction followed by cyclization. The final step involves the attachment of the phenyl groups to produce the desired compound.
The physical properties of - y n - 0 l, such as its solubility and stability, are crucial for its application in pharmaceutical formulations. It is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water. This property can be advantageous for certain delivery systems but may require formulation strategies to enhance bioavailability.
In conclusion, - y n - o l (CAS No. 209970 - y n - o l is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure and diverse biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to explore its mechanisms of action and optimize its properties for clinical use.
209970-11-6 (1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol) 関連製品
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